

Technical Deep Dive: Characterization and Application of PI3K/mTOR Inhibitor-2

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Compound of Interest

Compound Name: *PI3K/mTOR Inhibitor-2*

CAS No.: 1848242-58-9

Cat. No.: B608691

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Compound Identity: **PI3K/mTOR Inhibitor-2** (CAS: 1848242-58-9)^{[1][2]}

Executive Summary & Pharmacological Profile

PI3K/mTOR Inhibitor-2 is a highly potent, ATP-competitive dual inhibitor targeting the Class I Phosphoinositide 3-kinases (PI3K) and the Mechanistic Target of Rapamycin (mTOR).^[3]

Unlike first-generation rapalogs that only target mTORC1, this small molecule inhibits the catalytic isoforms of PI3K (

) and both mTOR complexes (mTORC1/2), preventing the feedback loop activation of AKT often seen with selective inhibition.

Its distinct potency profile is characterized by exceptional affinity for the PI3K

isoform and mTOR, making it a critical probe for investigating T-cell motility, macrophage polarization, and tumor metabolism.

Quantitative Potency Analysis (IC50 Values)

The following data represents the inhibitory concentration (IC50) required to reduce enzymatic activity by 50% in cell-free biochemical assays.

Target Isoform	IC50 (nM)	Biological Context
PI3K (p110)	1.0	Highest Potency. Critical for chemokine signaling in leukocytes.
PI3K (p110)	3.4	High potency against the insulin-signaling isoform.
mTOR	4.7	Potent inhibition of protein synthesis and autophagy regulation.
PI3K (p110)	16.0	Moderate potency; relevant for B-cell signaling.
PI3K (p110)	34.0	Lowest relative potency; often involved in GPCR signaling.

“

Technical Insight: The sub-nanomolar to low-nanomolar efficacy against

and

isoforms suggests this compound is particularly useful in models where inflammation (driven by

) and metabolic growth (driven by

/mTOR) are co-drivers of pathology.

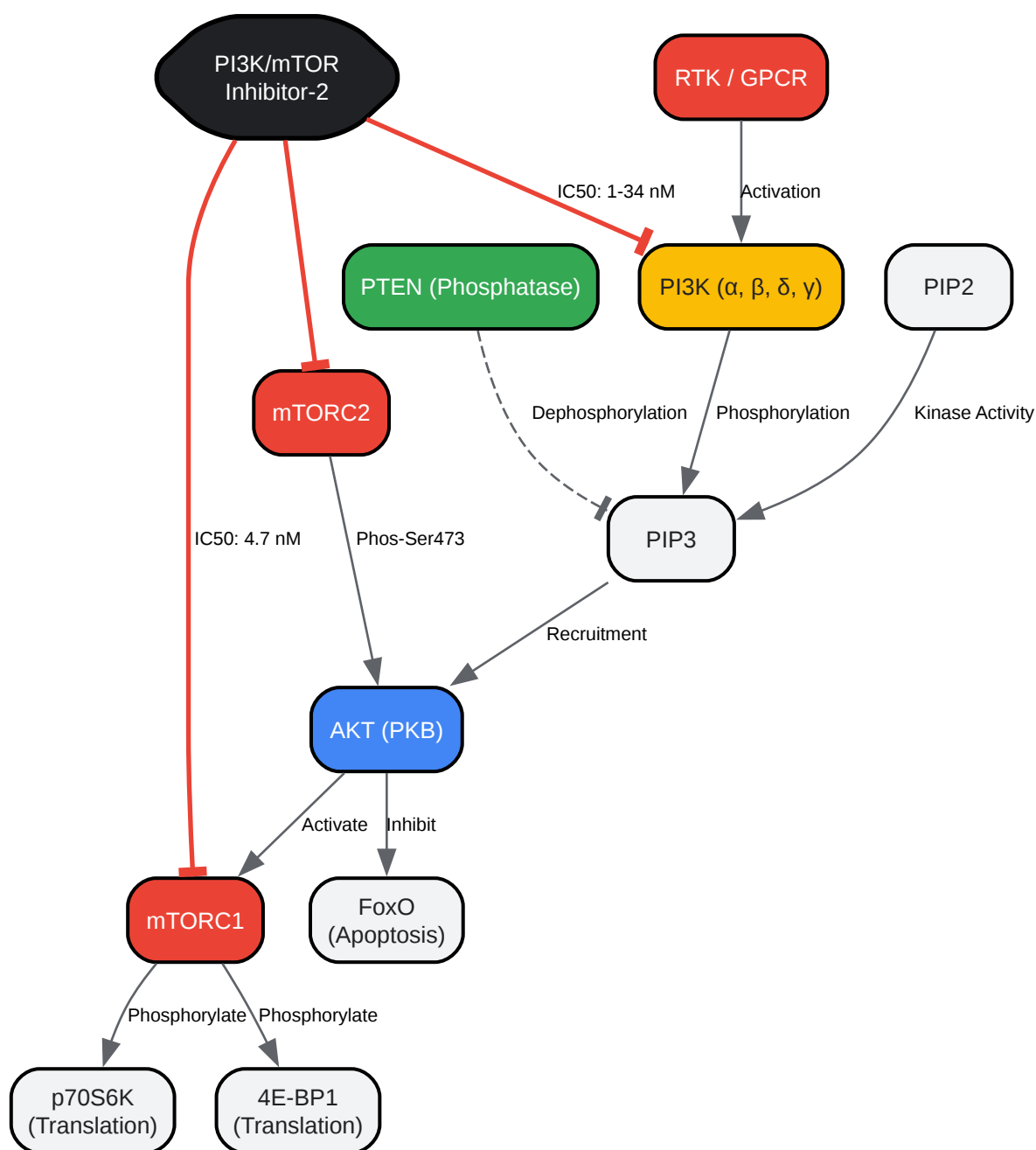
Mechanism of Action & Signaling Architecture

PI3K/mTOR Inhibitor-2 functions by binding to the ATP-binding pocket of the p110 catalytic domains of PI3K and the kinase domain of mTOR.

- PI3K Blockade: Prevents phosphorylation of PIP2 to PIP3.[4]
- AKT Suppression: Loss of PIP3 prevents the recruitment of PDK1 and AKT to the plasma membrane, blocking AKT phosphorylation at Thr308.
- mTOR Blockade: Direct inhibition of mTORC1 (blocking S6K/4EBP1 phosphorylation) and mTORC2 (blocking AKT Ser473 phosphorylation).

Pathway Visualization

The following diagram illustrates the dual-node blockade (PI3K and mTOR) which collapses the signaling cascade more effectively than single-node inhibition.



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Figure 1: Signal Transduction Map. Red T-bars indicate the dual inhibition points of **PI3K/mTOR Inhibitor-2**, effectively silencing both upstream (PI3K) and downstream (mTOR) nodes.

Experimental Protocols: Validating IC50

To replicate the IC50 values (e.g., PI3K

@ 1 nM), a robust biochemical assay is required. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen) is the industry standard for this validation.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Objective: Determine IC₅₀ against PI3K isoforms by measuring ADP production or competitive binding.

Reagents:

- Recombinant PI3K isoforms ().
- Substrate: PIP₂:PS lipid vesicles.
- ATP (Use apparent concentration for each isoform, typically 10-50 M).
- Detection Reagent: Terbium-labeled anti-GST antibody (if kinase is GST-tagged) or ADP-specific antibody.

Workflow:

- Compound Preparation: Dissolve **PI3K/mTOR Inhibitor-2** in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in DMSO.
- Intermediate Dilution: Dilute compound 1:25 into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to reduce DMSO to 4%.
- Reaction Assembly (384-well plate):
 - Add 2.5 L of 4x Compound.

- Add 2.5

L of 4x Kinase Mixture.
- Add 2.5

L of 4x Substrate/ATP Mix.
- Control Wells: Min signal (No Enzyme), Max signal (DMSO only).
- Incubation: Incubate at Room Temperature (RT) for 60 minutes (dark).
- Detection: Add 10

L of TR-FRET Detection Mix (EDTA + Tb-Antibody). Incubate 1 hour.
- Read: Measure Fluorescence Ratio (520 nm / 495 nm) on a plate reader.
- Analysis: Fit data to a sigmoidal dose-response equation (variable slope).

Protocol B: Cellular Target Engagement (Western Blot)

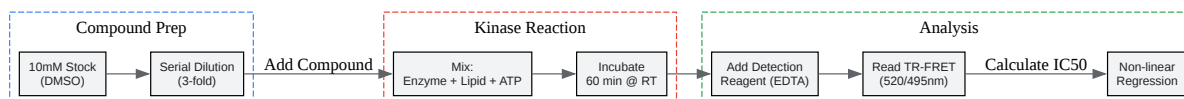
Objective: Confirm dual inhibition in live cells (e.g., Jurkat or PC3).

- Seeding: Seed cells at

cells/mL in 6-well plates.
- Starvation: Serum-starve overnight (0.5% FBS) to reduce basal pathway noise.
- Treatment: Treat with Inhibitor-2 (0, 10, 100, 1000 nM) for 2 hours.
- Stimulation: Stimulate with Insulin (100 nM) or EGF (50 ng/mL) for 15 minutes.
- Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).
- Immunoblot Targets:
 - p-AKT (Ser473): Marker for mTORC2/PI3K inhibition.
 - p-AKT (Thr308): Marker for PI3K/PDK1 inhibition.

- p-S6 (Ser235/236): Marker for mTORC1 inhibition.
- Total AKT/S6: Loading controls.

Experimental Workflow Diagram



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Figure 2: Step-by-step biochemical profiling workflow for generating IC50 data.

Technical Considerations & Troubleshooting

When utilizing **PI3K/mTOR Inhibitor-2**, researchers must account for the following variables to ensure data integrity:

- Solubility: The compound is generally soluble in DMSO up to 96 mg/mL.^[5] However, it is insoluble in water.^[5] Aqueous working solutions must be prepared immediately prior to use to avoid precipitation.
- ATP Competition: As an ATP-competitive inhibitor, IC50 values are dependent on ATP concentration. Ensure assays are run at

ATP for each specific isoform to generate comparable data. Running at saturating ATP (e.g., 1 mM) will artificially shift IC50 values higher (lower potency).

- Isoform Specificity: While termed a "pan-PI3K" inhibitor, the 34-fold difference between PI3K (1 nM) and PI3K

(34 nM) allows for a "therapeutic window" in dosing. In cell-based assays, low doses (<10 nM) may preferentially inhibit chemokine-driven migration (

-dependent) over general growth (

-dependent).

References

- Adooq Bioscience. **PI3K/mTOR Inhibitor-2** (Catalog A19621) Technical Data. Available at: [\[Link\]](#)^[6]
- PubChem. Compound Summary: PI3K/mTOR Inhibitors (General Class). Available at: [\[Link\]](#)

(Note: "**PI3K/mTOR Inhibitor-2**" is a specific catalog designation used by major research vendors for the compound with CAS 1848242-58-9.^{[1][2]} Ensure verification of CAS number when procuring, as nomenclature can vary between suppliers.)

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Sources

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